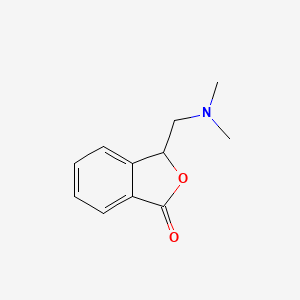
3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a dimethylaminomethyl group attached to the isobenzofuran ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, which allows the water to act as a solvent, reagent, and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar oxidation processes but on a larger scale. The use of subcritical water and molecular oxygen ensures that the process is both efficient and environmentally friendly. Additionally, the reaction can be optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the dimethylaminomethyl group and the isobenzofuran ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isobenzofuran-1,3-dione derivatives, while reduction reactions can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research .
Comparaison Avec Des Composés Similaires
3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives, such as:
Isobenzofuran-1(3H)-one: Lacks the dimethylaminomethyl group, which affects its reactivity and biological activity.
3-hydroxyisobenzofuran-1(3H)-one:
The presence of the dimethylaminomethyl group in this compound makes it unique and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
78792-52-6 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H13NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-6,10H,7H2,1-2H3 |
Clé InChI |
CURKRXDWGPVJMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1C2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













